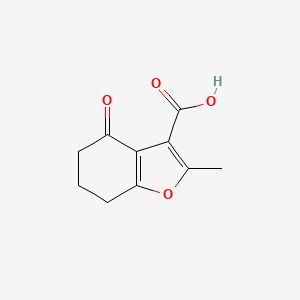

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-8(10(12)13)9-6(11)3-2-4-7(9)14-5/h2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTZWOOKIBKFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651536 | |

| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-90-6 | |

| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl Ester Intermediate

The methyl ester is synthesized via a base-catalyzed cyclization reaction. Cyclohexane-1,3-dione reacts with methyl acetoacetate in the presence of sodium ethoxide under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the benzofuran ring.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Catalyst : Sodium ethoxide (5–10 mol%)

-

Temperature : 60–80°C

-

Time : 6–12 hours

The crude product is purified via recrystallization from ethanol, yielding the methyl ester with >85% purity.

Hydrolysis of Methyl Ester Derivatives

The methyl ester intermediate undergoes hydrolysis to produce the carboxylic acid. This step is critical for introducing the free acid functionality at position 3 of the benzofuran ring.

Alkaline Hydrolysis

Saponification using aqueous sodium hydroxide (2–4 M) at elevated temperatures (70–90°C) for 4–8 hours effectively cleaves the ester bond. Acidification with hydrochloric acid precipitates the carboxylic acid, which is isolated via filtration.

Optimized Conditions :

| Parameter | Value |

|---|---|

| NaOH Concentration | 3 M |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 78–82% |

Acidic Hydrolysis

Alternative methods employ sulfuric acid (20–30% v/v) under reflux. While faster (2–4 hours), acidic conditions may lead to partial decomposition of the tetrahydrofuran ring, reducing overall yield to 65–70%.

Direct Cyclization with Carboxylic Acid Precursors

To bypass the ester hydrolysis step, direct synthesis routes utilize protected carboxylic acid derivatives. For example, tert-butyl acetoacetate reacts with cyclohexane-1,3-dione under similar cyclization conditions, followed by deprotection with trifluoroacetic acid.

Advantages :

-

Eliminates the need for post-cyclization hydrolysis

-

Higher overall yield (80–85%)

Challenges :

-

Requires anhydrous conditions for deprotection

-

Increased cost due to protected reagents

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

Flow Chemistry Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 70°C |

| Catalyst Loading | 3–5 mol% |

Automated systems enable real-time monitoring of intermediates via LC-MS, ensuring consistent product quality.

Purification Techniques

Final purification is achieved through:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with ≥98% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ester Cyclization + Hydrolysis | 78 | 98 | High |

| Direct Cyclization | 85 | 97 | Moderate |

| Acidic Hydrolysis | 65 | 95 | Low |

The ester hydrolysis route remains preferred for industrial applications due to its balance of yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Physical Properties :

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., non-methylated analogs) exhibit melting points around 140°C .

- Solubility : Expected to be soluble in polar organic solvents (e.g., alcohols, acids) due to the carboxylic acid group, similar to related compounds .

Synthesis : Produced via hydrothermal synthesis from sugars or modified furan derivatives under controlled temperature and time conditions, as observed in furan-based synthetic pathways .

Comparison with Structurally Similar Compounds

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid (Non-Methylated Analog)

4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃ .

- Molecular Weight : 209.20 g/mol.

- Key Differences :

- Reactivity : The NH group in indole derivatives may enhance participation in hydrogen bonding or electrophilic substitution reactions.

3-Ethyl-5-methylisoxazole-4-carboxylic Acid

- Molecular Formula: C₇H₉NO₃ (estimated).

- Key Differences :

Structural and Functional Group Analysis

Table 1: Comparative Physical and Chemical Properties

*Estimated based on analog data.

Biological Activity

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (CAS No. 103204-90-6) is a heterocyclic compound notable for its unique benzofuran structure combined with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- CAS Number : 103204-90-6

The compound features a benzofuran ring system with a carboxylic acid at the 3-position and a methyl group at the 2-position, which may influence its reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets within cells. It may modulate cellular signaling pathways and inhibit specific enzymes, which can lead to various therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest significant potential in the following areas:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

- Anticancer Activity : Demonstrates selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. For instance, studies have shown that it can effectively inhibit the growth of specific bacteria in vitro.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be further explored for potential use in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| MCF10A (Non-cancer) | 2.5 | - |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells over normal cells.

Case Studies

Case Study 1: Anticancer Efficacy in Mouse Models

In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with this compound resulted in:

- A significant reduction in tumor size compared to control groups.

- Enhanced survival rates among treated mice.

The results suggest that this compound could serve as a promising candidate for breast cancer therapy.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg. This finding is crucial for advancing the compound towards clinical trials.

Q & A

Q. What are the established synthetic routes for 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and what are their key reaction conditions?

The compound is synthesized via cyclization of precursors such as resorcinol derivatives. A typical method involves reacting resorcinol with potassium hydroxide in methanol to form an intermediate, followed by cyclization with ethyl bromopyruvate under alkaline conditions. Acidification yields the final product. Key conditions include controlled pH, temperature (70–90°C), and solvent systems (e.g., methanol or ethanol). Post-synthesis purification often employs recrystallization or column chromatography .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional groups?

Use a combination of NMR spectroscopy (¹H and ¹³C) to identify the benzofuran core and substituent positions. For example:

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Antimicrobial : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi).

- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

- Catalyst screening : Test Brønsted/Lewis acids (e.g., AlCl₃, FeCl₃) to accelerate cyclization.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus alcohols.

- Flow chemistry : Evaluate continuous flow reactors to enhance reaction control and reduce byproducts. Recent studies show >80% yield using microwave-assisted synthesis (100°C, 30 min) .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from tautomerism (keto-enol) or impurities. Strategies include:

Q. What experimental designs are recommended for studying its interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized targets.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Validate findings with mutagenesis studies on key residues .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability tests should include:

- pH dependence : Degradation assays in buffers (pH 2–12) monitored via HPLC.

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C).

- Light sensitivity : UV/Vis spectroscopy before/after exposure to UV light. Store at –20°C in amber vials under inert gas (N2) to prevent oxidation .

Data Contradiction Analysis

Q. How to address conflicting reports on its antimicrobial potency across studies?

Variations may stem from differences in:

- Strain specificity : Test additional clinical isolates.

- Solubility : Use DMSO/carboxymethyl cellulose for uniform dispersion.

- Assay protocols : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs). Cross-validate with time-kill assays and check for adjuvant effects with antibiotics .

Methodological Resources

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.